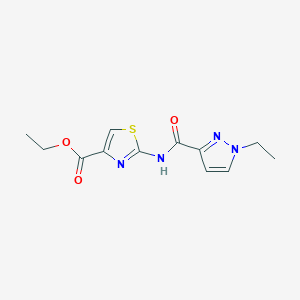![molecular formula C15H15N5O2 B6538078 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1170522-01-6](/img/structure/B6538078.png)
1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide, commonly referred to as EOMPC, is a synthetic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.
科学研究应用
EOMPC has been studied for its potential to be used in a variety of scientific research applications. It has been used in the study of the structure-activity relationship of compounds, as well as in the study of cell signaling pathways. Additionally, it has been used to investigate the effects of compounds on the nervous system and on inflammation.
作用机制
The mechanism of action of EOMPC is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, including caspases and proteases. Additionally, it is thought to interact with certain receptors, including the serotonin receptor 5-HT2A and the dopamine receptor D2.
Biochemical and Physiological Effects
The biochemical and physiological effects of EOMPC have been studied in a variety of organisms. In mice, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have antidepressant-like effects in rats. In humans, it has been found to have an inhibitory effect on the enzyme monoamine oxidase-A, which is involved in the metabolism of certain neurotransmitters.
实验室实验的优点和局限性
The use of EOMPC in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it is relatively stable, and it has been found to have a wide range of effects on different organisms. However, it is important to note that its mechanism of action is still not fully understood, and further research is needed to better understand its potential applications.
未来方向
There are several potential future directions for the use of EOMPC in scientific research. One potential direction is the study of its effects on other enzymes, such as caspases and proteases. Additionally, further research could be done to better understand its mechanism of action and its potential applications in the treatment of diseases. Additionally, further research could be done to explore its potential use in the development of new drugs. Finally, further research could be done to explore its potential use in the study of the structure-activity relationships of compounds.
合成方法
The synthesis of EOMPC begins with the reaction of 4-methylphenylhydrazine and ethyl chloroformate, followed by the reaction of the product with 1,3,4-oxadiazole. The reaction of this intermediate with ethyl chloroformate gives the desired compound, EOMPC. The reaction is carried out in a solvent such as dichloromethane, and the reaction is complete after purification of the crude product.
属性
IUPAC Name |
1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-9-8-12(19-20)13(21)16-15-18-17-14(22-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPCLGADTOIALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{6-[({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538009.png)
![ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate](/img/structure/B6538015.png)
![N-{6-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538019.png)
![2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6538023.png)
![N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538032.png)
![2-methyl-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B6538043.png)
![N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538052.png)
![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)
![N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538058.png)
![N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538065.png)
![N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538072.png)

![1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538088.png)
